Cas no 1261661-58-8 (3-(2-Fluoro-6-iodobenzoyl)pyridine)

3-(2-Fluoro-6-iodobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(2-Fluoro-6-iodobenzoyl)pyridine
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- インチ: 1S/C12H7FINO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H
- InChIKey: XBICEIOGVAQBOY-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC=C(C=1C(C1C=NC=CC=1)=O)F
計算された属性
- せいみつぶんしりょう: 326.95564 g/mol
- どういたいしつりょう: 326.95564 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
- ぶんしりょう: 327.09
3-(2-Fluoro-6-iodobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033771-1g |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 1g |
$1534.70 | 2023-09-03 | |
Alichem | A013033771-250mg |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A013033771-500mg |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 500mg |
$815.00 | 2023-09-03 |
3-(2-Fluoro-6-iodobenzoyl)pyridine 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
3-(2-Fluoro-6-iodobenzoyl)pyridineに関する追加情報
Introduction to 3-(2-Fluoro-6-iodobenzoyl)pyridine (CAS No. 1261661-58-8)
3-(2-Fluoro-6-iodobenzoyl)pyridine (CAS No. 1261661-58-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a substituted benzoyl group. The presence of a fluorine and an iodine atom in the benzoyl moiety imparts specific chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of 3-(2-Fluoro-6-iodobenzoyl)pyridine is C14H9FINO2, and its molecular weight is approximately 334.13 g/mol. The compound's structure allows for a range of interactions with biological targets, which has been explored in numerous studies focusing on drug discovery and development.
3-(2-Fluoro-6-iodobenzoyl)pyridine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a lead compound in the development of new drugs for treating various diseases, including cancer and neurological disorders. The iodine atom in the molecule can be used as a handle for further functionalization, enabling the synthesis of derivatives with enhanced biological activity.
In recent studies, 3-(2-Fluoro-6-iodobenzoyl)pyridine has shown promising results in inhibiting specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are crucial enzymes in cell signaling pathways. This property makes it a potential candidate for developing targeted therapies that can modulate these pathways effectively.
The fluorine atom in the molecule also plays a significant role in its biological activity. Fluorination can enhance the lipophilicity and metabolic stability of compounds, which are essential properties for drug candidates. Additionally, the presence of fluorine can improve the binding affinity of the molecule to its target, thereby increasing its efficacy.
In the context of medicinal chemistry, 3-(2-Fluoro-6-iodobenzoyl)pyridine serves as an excellent scaffold for structure-based drug design. Researchers have utilized computational methods to model the interactions between this compound and its potential targets, providing insights into its mechanism of action and guiding the rational design of more potent derivatives.
Clinical trials involving compounds derived from 3-(2-Fluoro-6-iodobenzoyl)pyridine have shown promising results in preclinical models. These studies have demonstrated that these compounds can effectively inhibit tumor growth and reduce inflammation, suggesting their potential as therapeutic agents. However, further research is needed to fully understand their safety and efficacy profiles before they can be advanced to clinical trials.
The synthesis of 3-(2-Fluoro-6-iodobenzoyl)pyridine involves several steps, including the preparation of the 2-fluoro-6-iodobenzoic acid intermediate and its subsequent coupling with pyridine. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. Optimizing these synthetic methods is crucial for large-scale production and commercialization of the compound.
In addition to its therapeutic potential, 3-(2-Fluoro-6-iodobenzoyl)pyridine has also been studied for its use as a probe molecule in chemical biology research. Its unique structural features make it suitable for labeling and imaging applications, allowing researchers to study biological processes at the molecular level with high precision.
The environmental impact of compounds like 3-(2-Fluoro-6-iodobenzoyl)pyridine is another important consideration. Studies have shown that proper disposal and handling practices are essential to minimize any potential environmental risks associated with these chemicals. Regulatory guidelines and best practices should be followed to ensure their safe use in both research and industrial settings.
In conclusion, 3-(2-Fluoro-6-iodobenzoyl)pyridine (CAS No. 1261661-58-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological properties make it an attractive candidate for developing new drugs and therapeutic agents. Ongoing research continues to uncover new applications and optimize its use, highlighting its importance in advancing scientific knowledge and improving human health.
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